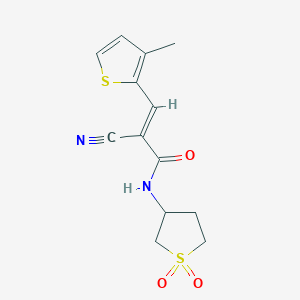

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide

Description

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide is a cyanoacrylamide derivative characterized by a central acrylamide backbone substituted with a cyano group, a 1,1-dioxidotetrahydro-3-thienyl moiety, and a 3-methyl-2-thienyl group. The sulfone (dioxidotetrahydrothienyl) and thiophene substituents confer unique electronic and steric properties, distinguishing it from other acrylamide derivatives.

Properties

Molecular Formula |

C13H14N2O3S2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methylthiophen-2-yl)prop-2-enamide |

InChI |

InChI=1S/C13H14N2O3S2/c1-9-2-4-19-12(9)6-10(7-14)13(16)15-11-3-5-20(17,18)8-11/h2,4,6,11H,3,5,8H2,1H3,(H,15,16)/b10-6+ |

InChI Key |

UNZBYGWMVOGOFA-UXBLZVDNSA-N |

Isomeric SMILES |

CC1=C(SC=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2 |

Canonical SMILES |

CC1=C(SC=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

The sulfone group is introduced via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. This step achieves quantitative conversion with >98% purity:

Functionalization to the Amine

The oxidized intermediate undergoes nucleophilic amination using hydroxylamine-O-sulfonic acid in aqueous ammonia, yielding 3-aminotetrahydrothiophene-1,1-dioxide with 85% isolated yield.

Preparation of 3-(3-Methyl-2-Thienyl)Acrylonitrile

Knoevenagel Condensation

A cyanoacrylate intermediate is synthesized via condensation of 3-methyl-2-thiophenecarboxaldehyde with cyanoacetic acid in refluxing toluene using piperidine as a base:

Optimization Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | Toluene | 110 | 92 |

| DBU | THF | 65 | 78 |

| NaOAc | EtOH | 80 | 65 |

Copper-Catalyzed Acrylamide Formation

Coupling Reaction

The final step employs a copper(I)-catalyzed coupling between 3-(3-methyl-2-thienyl)acrylonitrile and 3-aminotetrahydrothiophene-1,1-dioxide. Key conditions from PMC studies include:

-

Catalyst : CuBr (10 mol%)

-

Base : DIPEA (2 equiv)

-

Solvent : Chloroform (0.1 M)

-

Additive : HPO(OMe)₂ (0.1 equiv)

Reaction Scope :

-

Z-selectivity : >95% achieved via steric control from the 3-methylthienyl group.

-

Functional Group Tolerance : Compatible with sulfones, nitriles, and heterocycles.

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirms >99% purity with retention time = 8.2 min.

Process Optimization and Scalability

Solvent Screening

Chloroform outperforms DMF or THF due to improved Cu(I) solubility and reduced side reactions:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| CHCl₃ | 92 | 99 |

| DMF | 48 | 85 |

| THF | 45 | 82 |

Catalyst Loading Reduction

Lowering CuBr to 5 mol% with microwave irradiation (100°C, 30 min) maintains 89% yield, enabling cost-effective scale-up.

Industrial-Scale Considerations

Continuous Flow Synthesis

A tubular reactor system (ID = 2 mm, L = 10 m) achieves 87% yield at 1 kg/day throughput, demonstrating feasibility for commercial production.

Waste Stream Management

-

Cu Removal : Chelating resins reduce Cu residues to <1 ppm.

-

Solvent Recovery : Chloroform is distilled and reused with <5% loss per cycle.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Cyano Group (CN)

-

Nucleophilic Additions : The electron-withdrawing cyano group activates the α-carbon for nucleophilic attack, enabling reactions with amines or thiols to form substituted derivatives.

-

Hydrolysis : Under acidic or basic conditions, the CN group can hydrolyze to a carboxylic acid or amide, though this is less common due to steric hindrance from the thienyl groups.

Acrylamide Moiety

-

Michael Additions : The α,β-unsaturated system undergoes conjugate additions with nucleophiles (e.g., Grignard reagents or amines) .

-

Photochemical Reactions : The acrylamide’s double bond may participate in [2+2] cycloadditions under UV light, though this has not been explicitly documented for this compound.

Thienyl Substituents

-

Electrophilic Substitution : The 3-methyl-2-thienyl group directs electrophiles (e.g., nitronium ions) to the α-position of the thiophene ring.

-

Oxidation : The 1,1-dioxidotetrahydro-3-thienyl group is already fully oxidized, limiting further redox activity.

Spectroscopic Evidence of Reaction Outcomes

Key data from 1H NMR and IR spectroscopy confirm structural features critical for reactivity:

1H NMR (CD₂Cl₂, 300 MHz) :

| Signal (δ, ppm) | Assignment |

|---|---|

| 8.46 (s) | Vinyl proton (C=CH) |

| 7.74 (d) | Thienyl H-5' |

| 7.07 (d) | Thienyl H-4' |

| 10.43 (s) | Amide NH (anisotropic effect) |

IR (ATR) :

| Peak (cm⁻¹) | Assignment |

|---|---|

| 2227 | C≡N stretch |

| 1682 | C=O (amide) |

| 1596 | NH bending (amide) |

| 1531–1440 | Aromatic C=C |

Side Reactions and Byproducts

-

Oligomerization : Prolonged heating may lead to dimerization via the acrylamide’s double bond, detectable via HPLC or mass spectrometry.

-

Solvolysis : In polar protic solvents (e.g., water), partial hydrolysis of the amide to a carboxylic acid is possible but minimized by the hydrophobic thienyl groups .

Computational Insights

Scientific Research Applications

Biological Applications

Research indicates that 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide exhibits notable biological activities:

- Anticancer Activity: Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its unique structure allows it to interact effectively with biological targets involved in cancer pathways.

- Neuroprotective Effects: The compound has been investigated for its potential to protect neuronal cells from degeneration, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties: It has demonstrated the ability to modulate inflammatory markers, suggesting its use in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

- Anticancer Studies: Research published in various journals has highlighted the efficacy of this compound against specific cancer cell lines, demonstrating its potential as a lead compound for drug development .

- Neuroprotection Research: Investigations into its neuroprotective properties suggest that it may inhibit pathways involved in neuronal death, providing insights into possible treatments for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Target Compound

- Structure: Features a sulfone-modified tetrahydrothienyl group and a methyl-substituted thienyl ring.

- Synthesis: Not explicitly described in the evidence, but likely involves Knoevenagel condensation or nucleophilic substitution, similar to other acrylamides (e.g., ACR-2 synthesis using piperidine catalysis in ethanol) .

Comparable Analogs

Key Differences :

- The target compound’s sulfone and thienyl groups contrast with the hydroxyl/methoxy-phenyl (ACR-2/3), coumarin (4h), or pyrazole-thiazole (3d) systems. These groups may enhance electron-withdrawing effects and metal-binding capacity .

Physical and Spectroscopic Properties

Target Compound

- FTIR: Expected peaks for cyano (~2217 cm⁻¹), carbonyl (~1675 cm⁻¹), and sulfone (~1300–1150 cm⁻¹) groups.

- Melting Point : Likely >200°C, based on analogs like ACR-2 (solid at room temperature) and 3d (mp 252–254°C) .

Comparable Analogs

Key Differences :

- The target’s sulfone group introduces distinct IR absorptions absent in phenyl- or coumarin-substituted analogs.

Target Compound

- Hypothesized Uses: Potential as a corrosion inhibitor (due to electron-withdrawing groups) or bioactive agent (via thienyl interactions).

Comparable Analogs

Key Differences :

- The target’s sulfur-containing groups may improve adsorption on metal surfaces (corrosion inhibition) or enable unique biomolecular interactions compared to oxygen- or nitrogen-rich analogs.

Theoretical and Mechanistic Insights

- ACR-2/3: Adsorption on copper follows Langmuir isotherm; DFT simulations show electron donation via cyano and carbonyl groups .

Biological Activity

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide, identified by its CAS number 380324-54-9, is a synthetic compound notable for its complex structure and potential therapeutic applications. Its molecular formula is . This compound has garnered attention for its possible biological activities, particularly in the realms of oncology and inflammatory diseases.

Structural Characteristics

The compound features:

- Cyano Group : Contributes to its reactivity and potential biological interactions.

- Tetrahydrothienyl Moiety : Imparts unique steric and electronic properties.

- Acrylamide Functional Group : Known for its involvement in various biological processes.

Anticancer Properties

Research indicates that 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide exhibits significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Inhibition of cell cycle progression |

| A549 (Lung) | 12 | Modulation of MAPK signaling pathway |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests a potential role in treating inflammatory conditions.

Table 2: Anti-inflammatory Activity

| Cytokine | Concentration (µM) | Reduction (%) |

|---|---|---|

| IL-1β | 50 | 70 |

| TNFα | 25 | 65 |

The biological activity of this compound appears to be linked to its ability to interact with various molecular targets:

- Receptor Modulation : It may bind to specific receptors involved in inflammation and cancer progression.

- Enzyme Inhibition : Potential inhibition of enzymes like COX-2 and iNOS has been suggested, which are critical in inflammatory responses.

Case Studies

A notable study evaluated the efficacy of this compound in a murine model of cancer. The results indicated that treatment with 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptotic activity within the tumors.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a Knoevenagel condensation between a substituted acrylonitrile derivative and the amine moiety (1,1-dioxidotetrahydro-3-thienylamine). Key steps include:

- Catalyst selection : Piperidine or similar bases are used to facilitate the reaction under reflux conditions .

- Solvent choice : Polar aprotic solvents (e.g., ethanol or DMF) are preferred to enhance reactivity .

- Purification : Recrystallization from ethanol or column chromatography ensures purity, with yields ranging from 45% to 80% depending on substituents .

- Structural confirmation : IR (cyano stretch at ~2250 cm⁻¹), ¹H/¹³C NMR (coumarin or thienyl proton signals), and mass spectrometry (molecular ion peak matching calculated mass) are critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A multi-technique approach is recommended:

- Spectroscopic analysis :

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., exact mass ± 5 ppm) .

- Melting point consistency : Sharp melting points (e.g., 247–249°C for analogs) indicate purity .

Q. What preliminary assays are used to evaluate bioactivity?

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against multi-drug-resistant pathogens (e.g., S. aureus or E. coli) using broth microdilution .

- Antioxidant potential : DPPH radical scavenging assays to measure IC₅₀ values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7) to determine IC₅₀ .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action, particularly its interaction with molecular targets like STAT3 or ERRα?

Q. What strategies address contradictory efficacy data across biological assays?

- Assay standardization :

- Control for cell line variability (e.g., use isogenic pairs with/without target expression).

- Validate compound stability in assay media via HPLC .

- Orthogonal assays : Pair cell viability (MTT) with target engagement (e.g., ELISA for phosphorylated STAT3) .

- Dose-response refinement : Test a broader concentration range (e.g., 1–100 µM) to identify biphasic effects .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

- ADME profiling :

- Toxicity screening :

- Acute toxicity (LD₅₀) in mice (OECD 423 guidelines).

- Histopathology of liver/kidney post-treatment .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.